molecular formula C15H22N2O2 B1524287 Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate CAS No. 1049677-43-1

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

Cat. No. B1524287
CAS RN: 1049677-43-1
M. Wt: 262.35 g/mol
InChI Key: WKIMZHRFTRPBGZ-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 . It is used in research and is a part of the heterocyclic building blocks, aromatic heterocycles, indolines, organic building blocks, amines, and amides .


Synthesis Analysis

The synthesis of indole derivatives, such as Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is part of the indoline family, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate has a molecular weight of 262.35 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Dipeptide Synthesis

“Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate” could potentially be used in the synthesis of dipeptides. This is based on the fact that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are similar to the compound , have been used as starting materials in dipeptide synthesis .

Organic Synthesis

The compound could also be used in organic synthesis. Amino acid ionic liquids (AAILs), which are related to the compound, have been used in organic synthesis. However, care should be taken when using AAILs for organic synthesis because of their multiple reactive groups .

Synthesis of Biologically Active Natural Products

The compound could potentially be used in the synthesis of biologically active natural products. For instance, a similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Synthesis of Unnatural Amino Acids

“Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate” could potentially be used in the asymmetric synthesis of unnatural amino acids. A similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been used in the asymmetric synthesis of unnatural amino acids .

Safety And Hazards

The compound is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIMZHRFTRPBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679392
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

CAS RN

1049677-43-1
Record name tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate (500 mg, 1.9 mmol) in MeOH (25 mL), under nitrogen, Pd/C (wet w/MeOH) was added and the atmosphere changed to hydrogen. The reaction mixture was stirred at RT for 3 h. The reaction mixture was filtered through a pad of celite and evaporated to give the title compound as a thick liquid.
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500 mg
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
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Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
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Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate
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Reactant of Route 6
Tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

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